7,10-Difluorobenzo(f)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
163275-68-1 |
|---|---|
Molecular Formula |
C13H7F2N |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
7,10-difluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-10-4-5-11(15)13-8(10)3-6-12-9(13)2-1-7-16-12/h1-7H |
InChI Key |
FLSXKOXUGJCABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=CC(=C23)F)F)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 7,10 Difluorobenzo F Quinoline and Analogues
Retrosynthetic Analysis of the 7,10-Difluorobenzo(f)quinoline Core
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategy involves breaking the bonds of the pyridine (B92270) ring, which is a common approach for quinoline (B57606) synthesis.
Two logical disconnections based on classical quinoline syntheses are:
Friedländer Synthesis Approach : This involves a disconnection across the C4a-N5 and C6-C6a bonds, leading back to a 2-amino-naphthalene derivative and a three-carbon carbonyl compound. Specifically, this would retrosynthetically yield a difluorinated 2-aminonaphthaldehyde or ketone and a compound with an α-methylene ketone.
Skraup Synthesis Approach : This pathway disconnects the N5-C6 and C4a-C10b bonds, tracing the molecule back to a difluorinated 2-naphthylamine (B18577), which would react with glycerol (B35011) or its equivalent (like acrolein) in the presence of an acid and an oxidizing agent.
Both strategies highlight a key precursor: a suitably substituted 2-naphthylamine bearing fluorine atoms at the desired positions. The challenge then shifts to the efficient synthesis of this fluorinated building block.
Classical and Modern Approaches to Benzo(f)quinoline Synthesis Applied to Fluorinated Systems
The synthesis of the benzo[f]quinoline (B1222042) skeleton, a type of aza-polynuclear aromatic nitrogen heterocycle, has been a topic of study for many years. These established methods can be adapted for the preparation of fluorinated derivatives.
Classical methods provide robust, albeit often harsh, conditions for the synthesis of quinolines and their fused analogues.
Skraup Reaction : The Skraup synthesis is a venerable method for creating quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. This reaction is known for its often violent nature, though modifications using ferrous sulfate (B86663) can moderate it. The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the amine, cyclization, and oxidation. This method has been successfully applied to fluorinated systems. In one notable example, the Skraup reaction of 1,4,5,6,8-pentafluoro-2-naphthylamine with glycerol in sulfuric acid surprisingly yielded a polyfluorinated benzo[f]quinoline through electrophilic substitution of a fluorine atom, demonstrating the feasibility of this reaction on highly fluorinated substrates.
Friedländer Synthesis : This reaction provides a more convergent and often milder alternative to the Skraup synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, catalyzed by either acid or base. The versatility of the Friedländer synthesis has been expanded through the use of various catalysts, including Lewis acids, iodine, and solid-supported reagents like Amberlyst-15. For the synthesis of this compound, this would require a difluorinated 2-aminonaphthaldehyde, which could be condensed with a ketone like acetone (B3395972) to form the final product.
| Classical Synthesis Adaptation | Starting Materials | Key Reagents/Conditions | Product Type |
| Skraup Reaction | Fluorinated 2-naphthylamine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Fluorinated Benzo[f]quinoline |
| Friedländer Synthesis | Fluorinated 2-aminonaphthaldehyde/ketone, α-Methylene ketone | Acid or Base catalyst (e.g., TFA, KOH) | Fluorinated Benzo[f]quinoline |
| Schiemann Reaction | Amino-benzo[f]quinoline | Isoamyl nitrite, HBF₄ | Fluoro-benzo[f]quinoline |
This table summarizes adapted classical reactions for synthesizing fluorinated benzo[f]quinolines.
To improve synthetic efficiency, reduce waste, and simplify procedures, modern organic synthesis emphasizes cascade or one-pot reactions. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation of intermediates.
Several one-pot methods have been developed for quinoline synthesis that could be adapted for the benzo[f]quinoline core. For instance, a three-component cascade annulation of aryl diazonium salts,
Green Chemistry Approaches in this compound Synthesis
The synthesis of complex heterocyclic compounds such as this compound is increasingly guided by the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthetic methods for quinoline and benzoquinoline derivatives often involve harsh conditions, toxic reagents, and volatile organic solvents. acs.org In contrast, modern green methodologies focus on developing cleaner, safer, and more sustainable synthetic protocols. acs.orgwikipedia.org
The ideal green synthesis involves reactions that proceed without the need for a catalyst or solvent, thereby reducing chemical waste and simplifying product purification. While achieving completely catalyst-free and solvent-free conditions for the synthesis of complex structures like this compound remains a significant challenge, research on related heterocyclic systems has demonstrated the feasibility of this approach.
Solvent-free, or "neat," reaction conditions often involve heating the mixture of reactants in the absence of a solvent. nih.gov For instance, a novel and expedient metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been described using readily available aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of molecular iodine. medwinpublisher.org This domino reaction proceeds at 120 °C, avoiding the use of metal catalysts and the subsequent generation of metal waste. medwinpublisher.org Similarly, the Gould-Jacob reaction for synthesizing 4-quinolones has been successfully performed under solvent-free conditions using microwave assistance. researchgate.net These methods offer advantages such as operational simplicity, increased safety for small-scale synthesis, and cleaner reaction profiles. nih.govwikipedia.org The development of such protocols for fluorinated benzo(f)quinolines is an active area of research, aiming to improve atom economy and reduce the environmental footprint of the synthesis. wikipedia.org
Energy-efficient techniques like microwave (MW) irradiation and ultrasound (US) promotion have emerged as powerful tools in green organic synthesis. researchgate.net These methods offer significant advantages over traditional thermal heating (TH), including dramatic reductions in reaction times, increased product yields, and enhanced selectivity. researchgate.netiipseries.org
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been widely applied to the synthesis of quinoline and benzoquinoline derivatives. iipseries.org For example, the synthesis of benzo[c]quinoline derivatives via N-alkylation and subsequent [3+2] dipolar cycloaddition reactions showed a remarkable acceleration under MW irradiation, with reaction times decreasing from 36-48 hours to just 10-15 minutes. researchgate.net
Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, promoting mass transfer and accelerating reaction rates. This method has been successfully used to synthesize various heterocyclic compounds, including quinolinones and isoquinoline (B145761) derivatives, in high yields and with reduced reaction times. The beneficial effect of ultrasound is notable, often increasing reaction yields to over 90% while shortening reaction times from hours to minutes.
A comparative study on the synthesis of benzoquinoline derivatives highlights the efficiency of these green techniques over conventional methods.
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation of Benzo[c]quinoline | Thermal Heating (TH) | 36 h | ~75-85% | researchgate.net |
| N-Alkylation of Benzo[c]quinoline | Microwave (MW) | 10 min | ~85-95% | researchgate.net |
| N-Alkylation of Benzo[c]quinoline | Ultrasound (US) | 20 min | ~80-90% | researchgate.net |
| [3+2] Cycloaddition | Thermal Heating (TH) | 48 h | ~60-70% | researchgate.net |
| [3+2] Cycloaddition | Microwave (MW) | 10-15 min | ~75-85% | researchgate.net |
| [3+2] Cycloaddition | Ultrasound (US) | 20-30 min | ~70-80% | researchgate.net |
A key tenet of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. Heterogeneous catalysts are particularly advantageous as they can be separated from the reaction mixture by simple filtration. Nanocatalysts, which bridge the gap between homogeneous and heterogeneous catalysis, have gained significant attention for their high activity and recyclability in quinoline synthesis.
Examples of recyclable catalytic systems used in the synthesis of quinoline analogues include:
Heterogeneous Acid Catalysts : Materials like Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) have been used to catalyze the Friedländer synthesis of quinolines under mild, solvent-free conditions, with the catalyst demonstrating good recyclability for up to six cycles.
Supported Catalysts : Zirconocene dichloride supported on MCM-41 (Cp2ZrCl2/MCM-41) has been shown to enhance yields in quinoline synthesis from anilines and aldehydes and can be recovered by filtration and reused multiple times.
Magnetic Nanoparticles : Iron oxide nanoparticles functionalized with acidic ionic liquids or other catalytic groups serve as highly effective and easily recyclable catalysts. Their magnetic nature allows for simple separation from the reaction medium using an external magnet.
Ionic Liquids : Ionic liquids, such as [bmim][BF4], can function as both the catalyst and the reaction medium in the Friedländer synthesis. wikipedia.org These non-volatile solvents are considered environmentally benign and can be recovered and reused for several reaction cycles. wikipedia.org
The replacement of hazardous organic solvents with environmentally benign alternatives is another crucial aspect. Water, ethanol, and ionic liquids are preferred green solvents for quinoline synthesis. nih.gov Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. nih.gov The use of these catalysts and solvents aligns with the goal of creating more sustainable and economical synthetic routes for valuable compounds like this compound.
Synthesis of Precursors and Key Intermediates for this compound
The synthesis of the target molecule, this compound, relies on the construction of the core benzo(f)quinoline skeleton, which is then appropriately functionalized with fluorine atoms. The assembly of this tetracyclic system is typically achieved through classical named reactions that dictate the nature of the required precursors.
The most established methods for synthesizing the benzo(f)quinoline ring system are the Skraup and Doebner-Von Miller reactions. Both of these reactions utilize a derivative of 2-naphthylamine as the key starting material to build the fused pyridine ring.
Skraup Synthesis : This reaction involves the condensation of 2-naphthylamine with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., arsenic acid or nitrobenzene) to form the benzo(f)quinoline core. researchgate.net
Doebner-Von Miller Reaction : This is a related synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol to react with 2-naphthylamine, typically under acidic conditions.
Based on these classical routes, the primary precursor required for the synthesis of this compound is a specifically fluorinated naphthylamine. The numbering of the final benzo(f)quinoline product indicates that the fluorine atoms at positions 7 and 10 must originate from a 2-naphthylamine precursor fluorinated at the 5 and 8 positions. Therefore, the key intermediate is 5,8-difluoro-2-naphthylamine .
The synthesis of this specialized precursor is a multi-step process that is not widely documented. A plausible synthetic route can be designed based on standard aromatic chemistry transformations:
Starting Material Selection : A potential starting point is 1,4-difluoronaphthalene (B15072221), which contains the required fluorine atoms at the correct positions on one of the aromatic rings.
Nitration : The next step would be the regioselective introduction of a nitro group (-NO2) onto the non-fluorinated ring. Electrophilic nitration of 1,4-difluoronaphthalene would need to be controlled to achieve substitution at the desired position (position 6), which is para to the C1-C8a bond fusion and meta to the C4-C4a bond fusion.
Reduction : The final step in preparing the precursor is the reduction of the nitro group to an amino group (-NH2). This is a standard transformation, often accomplished with reagents such as tin(II) chloride (SnCl2) and hydrochloric acid (HCl), or through catalytic hydrogenation.
Once the key intermediate, 5,8-difluoro-2-naphthylamine, is successfully synthesized, it can be subjected to the Skraup or a modified Doebner-Von Miller reaction. For example, reacting it with glycerol and sulfuric acid would induce an electrophilic cyclization to form the pyridine ring, yielding the final target compound, this compound. Research on the Skraup reaction with polyfluorinated naphthylamines has confirmed the viability of such cyclizations, even when they require the displacement of a fluorine atom.
Advanced Spectroscopic and Structural Elucidation of 7,10 Difluorobenzo F Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a complete analysis of 7,10-Difluorobenzo(f)quinoline, specific data from ¹H, ¹³C, and ¹⁹F NMR experiments would be required.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments
A full structural assignment would depend on the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each unique proton, carbon, and fluorine nucleus in the molecule. The ¹⁹F NMR spectrum is particularly crucial for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment, and fluorine-fluorine or fluorine-proton couplings can provide key structural insights. azom.comthermofisher.combiophysics.org Currently, specific chemical shift and coupling constant data for this compound are not available in the public domain.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Fluorine Correlations
Two-dimensional (2D) NMR experiments are essential for unambiguously piecing together the molecular framework.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different spin systems and identifying quaternary carbons. jeolusa.com
For this compound, specialized HMBC or other 2D techniques could also elucidate correlations involving the fluorine atoms, mapping their connectivity through the carbon skeleton. Without experimental spectra, these correlations cannot be determined.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of its three-dimensional geometry. mdpi.com The successful application of this technique requires the growth of a suitable single crystal of the compound, and the resulting crystallographic data for this compound does not appear to have been published.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would yield a detailed table of atomic coordinates, from which precise bond lengths, bond angles, and dihedral angles can be calculated. This information would confirm the planar structure of the benzoquinoline core and reveal any subtle distortions introduced by the fluorine substituents. For comparison, typical C-C bond lengths in aromatic systems like quinoline (B57606) are in the range of 1.36–1.42 Å, while C-F bonds are approximately 1.35 Å. researchgate.nettsijournals.com
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. An X-ray structure would allow for the analysis of interactions such as π-π stacking between the aromatic rings and potential weak hydrogen bonds or dipole-dipole interactions involving the fluorine atoms. Understanding these motifs is crucial for predicting the material's physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
FT-IR (Fourier-Transform Infrared) spectroscopy is particularly sensitive to polar bonds and would show characteristic absorptions for C-H, C=C, C=N, and C-F stretching and bending modes.
Raman spectroscopy is more sensitive to non-polar bonds and would complement the FT-IR data, especially for the carbon skeleton vibrations. scialert.netirphouse.com
A complete analysis would involve assigning the observed vibrational bands to specific motions within the molecule. For instance, C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. nih.gov However, specific FT-IR and Raman spectra for this compound, along with their band assignments, are not presently available.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of benzo[f]quinoline (B1222042) and its derivatives are of significant interest due to their potential applications in areas like organic light-emitting devices (OLEDs). The extended π-conjugated system of the benzo[f]quinoline core gives rise to characteristic absorption and fluorescence spectra, which are expected to be modulated by the strategic placement of fluorine atoms.
While specific absorption maxima (λmax) for this compound are not publicly documented, the general characteristics of the parent benzo[f]quinoline and related fluorinated aromatic systems allow for a theoretical discussion. The UV-Vis spectrum of aromatic heterocycles is typically characterized by multiple absorption bands corresponding to π → π* electronic transitions.
For benzo[f]quinoline, these transitions result in a complex spectrum with several bands. The introduction of two fluorine atoms at the 7 and 10 positions would be expected to induce bathochromic (red-shift) or hypsochromic (blue-shift) effects on these absorption bands. The electron-withdrawing nature of fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the HOMO-LUMO gap directly influences the absorption wavelengths. A detailed analysis would require experimental data to determine the precise shifts and intensities of these bands.
Table 1: Anticipated UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
|---|
Benzo[f]quinoline is known for its blue fluorescence, a consequence of its extended π-conjugation. The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter for applications in materials science.
The substitution with fluorine atoms can have a pronounced effect on fluorescence. Often, fluorination can enhance the quantum yield by increasing the radiative decay rate or by decreasing non-radiative decay pathways. However, the specific impact of the 7,10-difluoro substitution pattern on the emission wavelength (λem) and quantum yield of benzo(f)quinoline has not been detailed in accessible literature. Experimental measurement in various solvents would be necessary to characterize its solvatochromic behavior and intrinsic quantum efficiency.
Table 2: Anticipated Fluorescence Emission Data for this compound
| Parameter | Value | Solvent |
|---|---|---|
| Emission Maxima (λem) | Not Publicly Available | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of the elemental formula.
For this compound (C13H7F2N), the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, thereby verifying the compound's elemental composition.
Table 3: Exact Mass Data for this compound
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion ([M+H]+) would reveal characteristic fragmentation pathways. For fluorinated aromatic compounds, common fragmentation patterns include the loss of HF or the successive loss of fluorine radicals. The fragmentation of the core benzo[f]quinoline ring system would also produce diagnostic ions. A detailed study would be required to propose and confirm these fragmentation pathways, which are crucial for the unequivocal identification of the isomer.
Computational and Theoretical Investigations of 7,10 Difluorobenzo F Quinoline
Density Functional Theory (DFT) Calculations for Ground-State Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.
Molecular Geometry Optimization and Conformational Analysis
Typical Optimized Geometry Parameters for a Benzoquinoline System (Illustrative)
| Parameter | Typical Calculated Value |
|---|---|
| C-C Bond Length (aromatic) | 1.39 - 1.42 Å |
| C-N Bond Length | ~1.33 - 1.37 Å |
| C-F Bond Length | ~1.35 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C Bond Angle | ~120° |
| C-N-C Bond Angle | ~118° |
Note: This table is illustrative and does not represent actual calculated data for 7,10-Difluorobenzo(f)quinoline.
Calculation of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. DFT calculations are used to determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and is associated with the energy required for electronic excitation. The introduction of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO levels and potentially alter the energy gap compared to the parent benzo(f)quinoline.
Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | (Value not available) |
| HOMO | (Value not available) |
| Energy Gap (ΔE) | (Value not available) |
Note: Specific energy values for this compound are not available in the searched literature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations can predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure.
For UV-Vis absorption spectroscopy, the electronic transitions from the ground state to various excited states can be calculated. This allows for the prediction of the absorption wavelengths (λmax), which correspond to the peaks in the experimental spectrum. These calculations are typically performed using TD-DFT.
Ab Initio and Time-Dependent DFT (TD-DFT) for Excited-State Characterization
While DFT is excellent for ground-state properties, TD-DFT is the workhorse method for studying electronic excited states and photophysical processes.
Singlet and Triplet Excited State Energies and Geometries
TD-DFT can calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states. Upon absorption of light, a molecule is promoted from its ground state (S₀) to a singlet excited state. Understanding the geometry and energy of these excited states is crucial for predicting the molecule's photophysical behavior. The energy difference between the S₁ and T₁ states (ΔE_ST) is particularly important for processes like intersystem crossing.
Understanding Photophysical Processes (e.g., Fluorescence Mechanisms)
By analyzing the properties of the excited states, the mechanisms of photophysical processes like fluorescence can be elucidated. Fluorescence is the emission of light as a molecule relaxes from the S₁ state back to the S₀ state. TD-DFT calculations can provide insights into the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions) and the factors that influence the fluorescence quantum yield and lifetime. For fluorinated aromatic compounds, the position of the fluorine atoms can significantly impact these properties by altering the energies of the excited states and the rates of radiative and non-radiative decay pathways.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide crucial insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents or biological macromolecules.
While specific MD simulation studies on this compound have not been identified, research on related quinoline (B57606) derivatives often employs this technique. arabjchem.org A typical MD study for this compound would involve:
Force Field Selection: A suitable force field (e.g., OPLS, AMBER) would be chosen to define the potential energy of the system, governing the interactions between atoms.
System Setup: The this compound molecule would be placed in a simulation box, often solvated with water or another relevant solvent to mimic physiological or experimental conditions.
Simulation and Analysis: The simulation would be run for a specific duration (nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of these trajectories would reveal information about the molecule's stability, preferred conformations, and non-covalent interactions (like hydrogen bonds or π-π stacking) with surrounding molecules. For instance, simulations could calculate interaction energies and radial distribution functions to understand its stability and interactions in an aqueous solution. arabjchem.org
Such simulations are invaluable for predicting how the molecule might behave in a biological system, for example, when approaching a protein binding site.
Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value / Description | Purpose |
|---|---|---|
| Force Field | Data not available | Defines the physics governing atomic interactions. |
| Solvent Model | Data not available | Mimics the chemical environment (e.g., water). |
| Simulation Time | Data not available | Duration of the simulation to observe molecular motion. |
| Temperature | Data not available | Set to reflect experimental or physiological conditions. |
| Key Findings | Data not available | Would describe conformational stability, solvent interactions, etc. |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations would quantify its chemical reactivity, stability, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these frontier orbitals are critical. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between them, the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov
From these orbital energies, several key reactivity indices can be derived:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger energy gap corresponds to a "harder," less reactive molecule. arabjchem.org
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system (μ = -(I + A) / 2). arabjchem.org
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons (ω = μ² / 2η). arabjchem.org
These descriptors are instrumental in predicting how this compound might participate in chemical reactions, with HOMO regions indicating centers for electrophilic attack and LUMO regions suggesting sites for nucleophilic attack. nih.gov
Table 2: Quantum Chemical Descriptors and Reactivity Indices (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates how such data would be presented.
| Descriptor | Symbol | Formula | Value |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Chemical Hardness | η | (I - A) / 2 | Data not available |
| Chemical Potential | μ | -(I + A) / 2 | Data not available |
| Electrophilicity Index | ω | μ² / 2η | Data not available |
Structure Property Relationships of 7,10 Difluorobenzo F Quinoline in Advanced Materials Science
Influence of Fluorine Substitution on Electronic Structure and Charge Distribution
The introduction of fluorine atoms at the 7 and 10 positions of the benzo(f)quinoline core has a profound impact on its electronic structure. Fluorine is the most electronegative element, and its presence on the aromatic system exerts a strong inductive electron-withdrawing effect (-I effect). This effect leads to a general lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Consequently, compared to the parent benzo(f)quinoline, 7,10-Difluorobenzo(f)quinoline is expected to have a wider HOMO-LUMO gap. The strong electron-withdrawing nature of fluorine atoms reduces the electron density across the π-system, which can enhance the thermal and oxidative stability of the molecule. While fluorine also possesses a weak π-donating (+M effect) due to its lone pairs, the inductive effect is dominant in influencing the frontier molecular orbitals. This dual electronic nature is a key feature of organofluorine chemistry. The modification of the electronic landscape is critical for the compound's application in organic electronic devices, as it directly influences charge injection and transport properties.
Photophysical Properties and Luminescence Mechanisms
Benzo(f)quinoline is known for its characteristic blue fluorescence, arising from its extended π-conjugated system. The photophysical properties of this compound are built upon this foundation, with modifications arising from the fluoro-substituents. The absorption and emission spectra are primarily governed by π→π* transitions within the aromatic framework.
The introduction of fluorine typically results in minimal shifts in the absorption and emission maxima compared to the parent hydrocarbon, but it can significantly influence luminescence efficiency. The rigid, planar structure of the benzo(f)quinoline system helps to minimize non-radiative decay pathways that can occur through vibrational relaxation, thus favoring fluorescence. The luminescence mechanism involves the excitation of an electron from the S₀ (ground state) to the S₁ (first singlet excited state), followed by radiative decay back to the ground state, releasing a photon.
Solvatochromism refers to the change in the color of a substance's absorption or emission spectrum as a function of solvent polarity. For aza-aromatic compounds like this compound, a change in the dipole moment between the ground and excited states can lead to solvatochromic effects. While the difluoro substitution is symmetric, the presence of the nitrogen heteroatom creates an inherent dipole moment in the molecule.
Upon photoexcitation, the charge distribution can be altered, leading to a different excited-state dipole moment. In polar solvents, the solvent molecules will reorient to stabilize the excited state, which can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This sensitivity to the local environment makes such compounds potentially useful as fluorescent probes. The magnitude of the solvatochromic shift in this compound is expected to be modest, as it lacks the strong donor-acceptor ("push-pull") architecture that typically gives rise to pronounced solvatochromism.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are critical parameters for applications in optoelectronics and sensing.
For rigid aromatic systems, high quantum yields are often observed. Fluorination can sometimes enhance the quantum yield by increasing the rate of radiative decay or by suppressing non-radiative decay pathways. The data presented in the following table are representative values for fluorinated aza-aromatic compounds, illustrating the typical performance expected for molecules like this compound in various solvents.
Table 1: Representative Photophysical Data for this compound in Various Solvents Note: These are illustrative values based on data for analogous fluorinated aza-aromatic compounds.
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | 385 | 0.45 | 5.1 |
| Toluene | 2.38 | 390 | 0.42 | 4.9 |
| Dichloromethane | 8.93 | 398 | 0.35 | 4.5 |
Electrochemical Behavior and Redox Characteristics (e.g., Cyclic Voltammetry)
Cyclic voltammetry is a powerful technique used to investigate the redox properties of a molecule, providing information about its HOMO and LUMO energy levels. The electron-withdrawing nature of the two fluorine atoms in this compound makes the aromatic system more electron-deficient compared to its non-fluorinated counterpart.
This electron deficiency has two primary consequences for its electrochemical behavior:
Oxidation: The removal of an electron from the HOMO is more difficult. Therefore, the oxidation potential (Eox) is expected to be higher (more positive) than that of benzo(f)quinoline.
Reduction: The addition of an electron to the LUMO is easier. Consequently, the reduction potential (Ered) is expected to be less negative than that of benzo(f)quinoline.
These characteristics indicate enhanced stability against oxidation and a greater propensity for reduction, which are desirable traits for n-type materials in organic electronics. The electrochemical gap (Eox - Ered) can provide an estimate of the electronic HOMO-LUMO gap.
Relationship to Charge Transport and Semiconductor Properties
There is currently a lack of specific experimental or theoretical data in the scientific literature concerning the charge transport and semiconductor properties of this compound. Benzo[f]quinoline (B1222042) and its derivatives are recognized for their potential in opto-electronic applications and as components in organic light-emitting devices (OLEDs) due to their extended π-conjugated system. nih.govmedwinpublisher.org However, dedicated studies measuring key semiconductor parameters for the 7,10-difluoro derivative have not been reported.
The introduction of fluorine atoms into organic molecules is a common strategy to tune their semiconductor properties. Fluorination typically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance air stability and facilitate electron injection. Despite the known synthesis of this compound, there are no published measurements of its:
Charge carrier mobility (for either holes or electrons)
HOMO/LUMO energy levels
Ionization potential or electron affinity
Performance in a semiconductor device, such as an organic field-effect transistor (OFET)
Consequently, a direct relationship between its specific difluoro-substitution pattern and its charge transport characteristics cannot be established from the available data. Further research, including thin-film fabrication and characterization, would be required to elucidate its potential as a semiconductor material.
Based on a comprehensive search of available information, there is currently a lack of specific published research on the applications of This compound in the specific technological and chemical contexts outlined in your request.
While the synthesis of this compound is documented, its specific roles in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), non-biological fluorescent probes, or as a ligand in coordination chemistry and catalysis are not detailed in the available scientific literature.
Research in these areas tends to focus on the broader classes of quinoline (B57606) and benzo[f]quinoline derivatives. For instance:
OLEDs and OPVs: Various quinoline derivatives have been explored for their potential in OLEDs as emitting materials or in organic solar cells. nih.govresearchgate.net However, specific data on the performance of the 7,10-difluoro variant is not available.
Fluorescent Probes: The quinoline scaffold is a common component in fluorescent sensors for detecting metal ions and other analytes. nih.govresearchgate.net The specific application of this compound in this context has not been reported.
Coordination Chemistry and Catalysis: Quinoline and its derivatives are widely used as ligands to form metal complexes with catalytic properties. mdpi.comnih.govresearchgate.net However, studies detailing the synthesis, characterization, and catalytic activity of metal complexes specifically incorporating this compound as a ligand could not be found.
Due to the absence of specific research findings for this compound in these emerging technologies, it is not possible to generate the detailed, data-rich article as per the provided outline while strictly adhering to the specified compound. The available information centers on related compounds rather than the specific molecule of interest.
Exploration of 7,10 Difluorobenzo F Quinoline in Emerging Technologies and Applications
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The incorporation of specific organic ligands is fundamental to the design and functionality of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct experimental integration of 7,10-Difluorobenzo(f)quinoline into these frameworks is not yet widely documented, its structural and electronic attributes suggest a strong potential for its use as a functional linker or building block.
The presence of nitrogen within the quinoline (B57606) ring offers a potential coordination site for metal ions in the formation of MOFs. Furthermore, the difluorinated benzene ring can be functionalized with coordinating groups, such as carboxylates or amines, to serve as a multitopic linker. The inclusion of fluorine atoms in the organic linker can impart desirable properties to the resulting MOF or COF. Fluorination is known to enhance the chemical and thermal stability of these frameworks. Moreover, the high electronegativity of fluorine can influence the electronic environment within the pores, potentially leading to selective adsorption of guest molecules.
Table 1: Potential Advantages of Integrating this compound into MOFs and COFs
| Feature of this compound | Potential Advantage in MOFs/COFs |
| Nitrogen Heterocycle | Coordination site for metal ions (MOFs) |
| Fluorine Substitution | Enhanced chemical and thermal stability, modified pore electronics, hydrophobicity |
| Rigid and Planar Structure | Formation of well-defined porous structures |
| Extended π-Conjugation | Potential for charge transport and photoluminescence |
Potential in Next-Generation Electronic and Optoelectronic Materials
The inherent photophysical properties of the benzo[f]quinoline (B1222042) scaffold, such as its native blue fluorescence and extended π-π conjugation, make its derivatives promising candidates for use in organic light-emitting devices (OLEDs). medwinpublisher.orgresearchgate.net The introduction of fluorine atoms at the 7 and 10 positions is expected to further modulate these electronic properties in a beneficial manner for electronic and optoelectronic applications.
The extended π-system of this compound is conducive to efficient charge transport, a critical parameter for the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The planarity of the molecule can promote favorable π-stacking in the solid state, which is essential for intermolecular charge hopping. Furthermore, the C-H...F interactions can play a significant role in directing the supramolecular organization in the solid state, potentially leading to enhanced charge carrier mobility. nih.gov
The blue emission characteristic of the benzo[f]quinoline core is of particular interest for OLEDs, as stable and efficient blue emitters remain a key challenge in the field. medwinpublisher.org By serving as a host material or an emissive dopant, this compound could contribute to the development of high-performance blue OLEDs. The inherent thermal and chemical stability imparted by the fluorination would also contribute to the longevity and operational stability of such devices.
| Electronic Property | Predicted Effect of 7,10-Difluorination | Implication for Optoelectronic Devices |
| HOMO Energy Level | Lowered | Improved hole injection from anode, increased oxidative stability |
| LUMO Energy Level | Lowered | Improved electron injection from cathode, increased reductive stability |
| HOMO-LUMO Energy Gap | Potentially widened | Blue-shifted emission, suitable for blue OLEDs |
| Electron Affinity | Increased | Enhanced electron-transporting capabilities |
| Ionization Potential | Increased | Greater resistance to oxidation |
Synthesis and Characterization of Functionalized 7,10 Difluorobenzo F Quinoline Derivatives
Regioselective Functionalization of the Benzo(f)quinoline Core
The functionalization of the quinoline (B57606) scaffold is a critical area of research for creating novel compounds. mdpi.comnih.gov Regioselectivity—the ability to add a functional group to a specific position on the molecule—is key. For quinoline and its derivatives, transition metal-catalyzed C-H activation is a powerful strategy for site-selective functionalization. mdpi.comnih.gov The electronic nature of the 7,10-Difluorobenzo(f)quinoline core, influenced by the electron-withdrawing fluorine atoms, directs the position of incoming chemical groups.
Methods for regioselective functionalization often involve directing groups or exploiting the inherent reactivity of certain C-H bonds. For instance, metalation using specific reagents like lithium amides can achieve functionalization at different positions depending on the reaction conditions. researchgate.net Computational methods, such as Density Functional Theory (DFT), can help predict the most likely sites for reaction by calculating the relative energies of intermediates. researchgate.netbeilstein-journals.org
Table 1: Potential Regioselective Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Probable Functionalization Site(s) | Rationale |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | C-2, C-4 | The nitrogen atom directs ortho-functionalization in the pyridine (B92270) ring. mdpi.com |
| Directed Metalation | Lithium-Zinc Amides | C-8 | Complex-induced proximity effects can direct metalation to specific sites. researchgate.net |
| C-H Carbamoylation | CuBr, TBHP | C-2 | Copper-catalyzed reactions have shown high selectivity for the C-2 position of quinoline N-oxides. mdpi.com |
Introduction of Diverse Chemical Moieties for Targeted Property Modulation
The introduction of various chemical groups onto the this compound framework allows for the fine-tuning of its properties. The quinoline scaffold is a prominent pharmacophore in drug discovery, and substitutions can significantly influence biological activity. mdpi.comorientjchem.org For example, adding fluorine atoms is a known strategy to modify the pharmacokinetic properties of drug candidates. ontosight.ai
Functional groups can be introduced to serve various purposes. Aminomethylation via the Mannich reaction can introduce basic side chains, which have been shown to be important for the activity of some quinoline-based drugs. nih.gov Attaching aryl groups through cross-coupling reactions can extend the π-conjugated system, altering the molecule's photophysical properties for potential use in organic light-emitting devices (OLEDs). researchgate.net The specific moieties chosen can modulate everything from anticancer activity to performance in electronic materials. researchgate.netmdpi.com
Table 2: Moieties for Property Modulation of the Benzo(f)quinoline Scaffold
| Introduced Moiety | Method of Introduction | Targeted Property Modulation | Example Application |
|---|---|---|---|
| Hydroxyl (-OH) / Methoxy (-OCH₃) | Nucleophilic substitution / Williamson ether synthesis | Enhance antitumor activity. orientjchem.org | Anticancer agents. orientjchem.org |
| Aryl groups (e.g., Phenyl) | Suzuki or Stille Coupling | Modify electronic and fluorescent properties. researchgate.net | Organic Light-Emitting Diodes (OLEDs). researchgate.net |
| Aminomethyl (-CH₂NR₂) | Mannich Reaction | Increase cytotoxic activity, introduce basic centers. nih.gov | Anticancer agents, enzyme inhibitors. nih.gov |
Cross-Coupling Reactions for Peripheral Modification
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in organic synthesis. rsc.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to modify heterocyclic scaffolds. rsc.orgnih.gov These reactions typically involve coupling an organometallic reagent with an organic halide or pseudohalide. nih.govmdpi.com
For modifying the this compound core, a common strategy would be to first introduce a halogen (like bromine or iodine) at a specific position through regioselective halogenation. This halogenated derivative can then act as a substrate in a cross-coupling reaction. For example, a Suzuki-Miyaura reaction could couple an arylboronic acid to the core, while a Sonogashira reaction could introduce an alkyne substituent. rsc.orgmdpi.com These modifications are crucial for building more complex molecules and for exploring structure-activity relationships. mdpi.com
Table 3: Cross-Coupling Reactions for Modifying Quinoline Scaffolds
| Reaction Name | Nucleophile | Electrophile | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoborane (R-B(OR)₂) | Aryl Halide/Triflate | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Aryl Halide/Triflate | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Aryl Halide/Triflate | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
Synthesis of Polymeric and Oligomeric Analogues Incorporating this compound Units
The unique electronic properties of the this compound unit make it an attractive building block for conjugated polymers and oligomers. researchgate.net These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and OLEDs. mdpi.com In many donor-acceptor (D-A) conjugated polymers, the electron-deficient nature of the difluorinated quinoline unit would allow it to function as an effective acceptor moiety. researchgate.net
Table 4: Polymerization Methods for Incorporating Heterocyclic Units
| Polymerization Method | Monomer Requirement | Typical Catalyst | Key Advantage |
|---|---|---|---|
| Stille Polymerization | Dihalide + Di(organostannane) | Pd(PPh₃)₄ | Tolerant to many functional groups. mdpi.com |
| Suzuki Polymerization | Dihalide + Diboronic acid/ester | Pd catalyst, Base | Boronic acids are often more stable and less toxic than organotins. gatech.edu |
| Direct Heteroarylation Polymerization (DHAP) | Dihalide + Monomer with active C-H bonds | Pd catalyst, Ligand, Base | Reduces synthetic steps by avoiding organometallic monomer synthesis. gatech.edu |
Future Directions and Open Questions in 7,10 Difluorobenzo F Quinoline Research
Development of Novel and Sustainable Synthetic Pathways
The synthesis of fluorinated azaarenes, including benzo[f]quinolines, often involves multi-step processes that may rely on harsh reagents or produce significant waste. researchgate.netresearchgate.net A primary future objective is the development of more efficient and environmentally benign synthetic routes.
Open Questions:
Can direct C-H fluorination be effectively applied to the benzo[f]quinoline (B1222042) core to introduce fluorine atoms at the 7 and 10 positions in a single, regioselective step? acs.org
How can flow chemistry and continuous processing be leveraged to improve the safety, scalability, and efficiency of synthesizing 7,10-Difluorobenzo(f)quinoline? numberanalytics.com
Could photocatalytic or electrocatalytic methods, which operate under mild conditions, be designed for the construction of the difluorinated benzo[f]quinoline skeleton? mdpi.com
What role can biocatalysis and engineered fluorinase enzymes play in the enantioselective synthesis of chiral derivatives of this compound? numberanalytics.com
Potential Sustainable Approaches: Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the sustainable synthesis of complex fluorinated molecules, reducing the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Methods like photocatalysis offer metal-free alternatives, using visible light to drive reactions under ambient conditions. mdpi.com
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Traditional Multi-Step Synthesis | Established and reliable for small-scale synthesis. | Often requires harsh reagents, multiple steps, and generates significant waste. researchgate.net |
| Direct C-H Fluorination | High atom economy, reduces synthetic steps. acs.org | Achieving high regioselectivity on a complex scaffold, harsh reagents may be needed. acs.orgrsc.org |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. numberanalytics.comasahilab.co.jp | Initial setup costs, optimization of flow conditions required. |
| Photocatalysis | Mild reaction conditions, sustainable energy source (light), potential for novel reactivity. mdpi.comacs.org | Catalyst stability, reaction quantum yield, scalability can be issues. |
| Biocatalysis | High stereoselectivity, environmentally benign (water as solvent), mild conditions. numberanalytics.com | Limited availability of suitable enzymes, substrate scope can be narrow. |
Advanced In-Situ Spectroscopic Techniques for Real-Time Process Monitoring
To optimize the novel synthetic pathways discussed above, a deep understanding of reaction kinetics, intermediates, and by-product formation is essential. Advanced in-situ spectroscopic techniques are critical for achieving this.
Open Questions:
Can in-line NMR, particularly ¹⁹F NMR, be used to monitor the consumption of fluorinating agents and the formation of this compound in real-time? asahilab.co.jp
How can techniques like Raman and FT-IR spectroscopy provide mechanistic insights into catalytic cycles, especially in heterogeneous or flow-based systems? asahilab.co.jp
What is the potential for combining multiple in-situ techniques to create a comprehensive, data-rich picture of the reaction dynamics?
Real-time monitoring allows for precise control over reaction conditions, leading to improved yields and purity while ensuring the complete consumption of potentially hazardous reagents. asahilab.co.jprsc.org For instance, the integration of benchtop NMR and FT-IR into a flow chemistry setup can provide immediate feedback on reaction progress and the concentration of dissolved gaseous reagents. asahilab.co.jp
Rational Design of New Difluorobenzoquinoline Scaffolds with Tunable Properties via Computational Methods
Computational chemistry offers a powerful toolkit for accelerating the discovery of new functional molecules by predicting their properties before synthesis. irb.hrrsc.org For this compound, computational methods can guide the design of new derivatives with tailored electronic, optical, and physical characteristics.
Open Questions:
How do substitutions at other positions on the benzo[f]quinoline ring, in concert with the 7,10-difluoro pattern, affect the molecule's frontier molecular orbitals (HOMO/LUMO levels)?
Can Density Functional Theory (DFT) calculations accurately predict the photophysical properties (e.g., absorption and emission wavelengths) of novel difluorobenzoquinoline derivatives for applications in organic electronics? acs.org
Is it possible to develop quantitative structure-property relationship (QSPR) models to rapidly screen virtual libraries of these compounds for desired characteristics?
Computational approaches like the Artificial Force Induced Reaction (AFIR) method can even predict entirely new reaction pathways, guiding synthetic efforts toward novel molecular structures. unav.edu This synergy between computational design and synthetic execution is crucial for efficient materials discovery. irb.hr
Table 2: Computational Methods for Designing Difluorobenzoquinoline Scaffolds
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, orbital energies, reaction energies, spectroscopic properties. acs.org | Guiding synthetic targets, understanding reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption/emission spectra. | Designing molecules for OLEDs and sensors. |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Correlation of molecular structure with biological activity or physical properties. | High-throughput screening of virtual libraries. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Predicting solid-state packing, understanding interactions with other materials. |
Exploration of Unconventional Applications in Non-Biological Materials Science
While fluorinated quinolines are often explored for medicinal purposes, their unique properties make them attractive candidates for advanced materials. ontosight.airesearchgate.net The π-conjugated system of benzo[f]quinoline, modified by the electron-withdrawing fluorine atoms, suggests potential in organic electronics and sensor technology. kyushu-u.ac.jp
Open Questions:
Can this compound or its derivatives serve as host materials or emitters in Organic Light-Emitting Devices (OLEDs)? researchgate.net
Does the fluorine substitution pattern enhance properties relevant to organic semiconductors, such as charge carrier mobility and thermal stability? numberanalytics.com
Could these molecules be incorporated into polymer backbones to create functional polymers with novel optical or electronic properties?
Can the fluorine atoms act as specific binding sites for the development of chemosensors for detecting ions or small molecules?
The future in this area lies in moving beyond the traditional focus on biological activity to explore the rich potential of these compounds in materials science, from next-generation displays to advanced sensing technologies. numberanalytics.comkyushu-u.ac.jp
Synergistic Research Across Chemistry, Physics, and Materials Engineering
Realizing the full potential of this compound and its derivatives will require a departure from siloed research efforts. An interdisciplinary approach is essential. gla.ac.ukucsb.edu
Open Questions:
How can synthetic chemists, computational theorists, and materials engineers collaborate to create a feedback loop for the design, synthesis, and testing of new materials? irb.hrox.ac.uk
What fundamental physical phenomena (e.g., charge transport, exciton (B1674681) dynamics) govern the performance of these materials in electronic devices? kyushu-u.ac.jp
How can device fabrication and engineering challenges be addressed through molecular-level design and synthesis?
Such synergistic collaborations, which unite quantum chemistry, precision synthesis, advanced physicochemical analysis, and device engineering, are the cornerstone of modern materials science. kyushu-u.ac.jpgla.ac.uk By fostering research that spans the boundaries of chemistry, physics, and engineering, the scientific community can unlock the next generation of functional materials based on the difluorobenzoquinoline scaffold. ox.ac.ukkyushu-u.ac.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
